(2-chloro-1,3-thiazol-5-yl)methyl N-(3-fluorophenyl)carbamate
Overview
Description
(2-chloro-1,3-thiazol-5-yl)methyl N-(3-fluorophenyl)carbamate is a chemical compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a carbamate group, and a fluorophenyl group
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been reported to interact with various targets in the body, leading to a range of biological effects . The thiazole ring can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom , which may influence its interaction with its targets.
Biochemical Pathways
Thiazole derivatives have been reported to influence a variety of biochemical pathways, potentially affecting the release of energy from carbohydrates during metabolism and the synthesis of neurotransmitters such as acetylcholine .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The storage temperature for similar compounds is typically under inert gas at 4°c , suggesting that temperature and exposure to oxygen may influence the stability of the compound.
Biochemical Analysis
Biochemical Properties
(2-chloro-1,3-thiazol-5-yl)methyl N-(3-fluorophenyl)carbamate: plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to inhibition or modulation of enzyme activity.
Cellular Effects
The effects of This compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the expression of specific genes involved in cell cycle regulation and apoptosis . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolic flux and energy production.
Molecular Mechanism
At the molecular level, This compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound has been shown to inhibit enzymes involved in the synthesis of nucleotides, thereby affecting DNA replication and cell division . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of This compound in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can influence its efficacy and toxicity. In vitro and in vivo studies have shown that the compound remains stable under specific conditions but may degrade over extended periods . Long-term exposure to the compound has been associated with changes in cellular function, including altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, while at higher doses, it can cause toxicity and adverse effects . Threshold effects have been observed, where a specific dosage range results in optimal therapeutic outcomes without significant toxicity. Exceeding this range can lead to detrimental effects on organ function and overall health.
Metabolic Pathways
This compound: is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in the metabolism of carbohydrates, lipids, and proteins . The compound can affect metabolic flux by inhibiting or activating specific enzymes, leading to changes in metabolite levels and overall metabolic balance.
Transport and Distribution
The transport and distribution of This compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound in different cellular compartments. The compound’s distribution can affect its efficacy and toxicity, depending on its concentration in target tissues.
Subcellular Localization
The subcellular localization of This compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-chloro-1,3-thiazol-5-yl)methyl N-(3-fluorophenyl)carbamate typically involves the reaction of 2-chloro-1,3-thiazole with methyl N-(3-fluorophenyl)carbamate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2-chloro-1,3-thiazol-5-yl)methyl N-(3-fluorophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the thiazole ring can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiazolidines.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products
The major products formed from these reactions include substituted thiazoles, sulfoxides, sulfones, thiazolidines, and the corresponding amine and alcohol from hydrolysis.
Scientific Research Applications
Chemistry
In chemistry, (2-chloro-1,3-thiazol-5-yl)methyl N-(3-fluorophenyl)carbamate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. The presence of the fluorophenyl group can enhance the compound’s bioavailability and metabolic stability.
Industry
In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its reactivity and stability make it suitable for the synthesis of pesticides, herbicides, and advanced materials.
Comparison with Similar Compounds
Similar Compounds
- (2-chloro-1,3-thiazol-5-yl)methyl N-(4-fluorophenyl)carbamate
- (2-chloro-1,3-thiazol-5-yl)methyl N-(3-chlorophenyl)carbamate
- (2-chloro-1,3-thiazol-5-yl)methyl N-(3-bromophenyl)carbamate
Uniqueness
Compared to similar compounds, (2-chloro-1,3-thiazol-5-yl)methyl N-(3-fluorophenyl)carbamate is unique due to the presence of the 3-fluorophenyl group. This fluorine substitution can significantly alter the compound’s electronic properties, enhancing its reactivity and biological activity. The specific positioning of the fluorine atom can also influence the compound’s interaction with molecular targets, making it a valuable scaffold in drug design and industrial applications.
Properties
IUPAC Name |
(2-chloro-1,3-thiazol-5-yl)methyl N-(3-fluorophenyl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2O2S/c12-10-14-5-9(18-10)6-17-11(16)15-8-3-1-2-7(13)4-8/h1-5H,6H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWPMGQLPLSMRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)OCC2=CN=C(S2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901158695 | |
Record name | Carbamic acid, (3-fluorophenyl)-, (2-chloro-5-thiazolyl)methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901158695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478047-20-0 | |
Record name | Carbamic acid, (3-fluorophenyl)-, (2-chloro-5-thiazolyl)methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=478047-20-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, (3-fluorophenyl)-, (2-chloro-5-thiazolyl)methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901158695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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